Fluorimid

Übersicht

Beschreibung

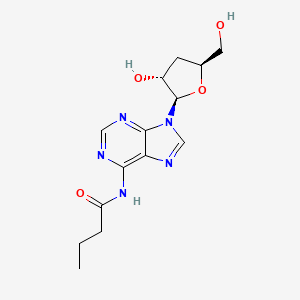

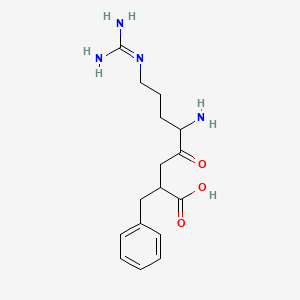

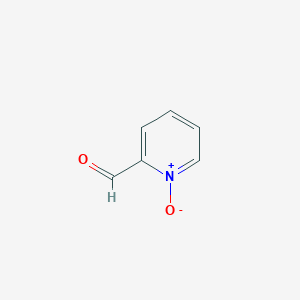

Fluoroimide is an organic compound with the chemical formula C10H4Cl2FNO2. It is a colorless crystalline solid that is soluble in water and organic solvents. Fluoroimide is a structural analog of hydrogen fluoride and exhibits similar chemical properties. It is primarily used in chemical synthesis as a fluorinating and oxidizing agent .

Wissenschaftliche Forschungsanwendungen

Fluoroimide has a wide range of applications in scientific research, including:

Chemistry: It is used as a fluorinating and oxidizing agent in various organic synthesis reactions.

Biology: Fluoroimide has been studied for its potential use as an antifungal and antimicrobial agent.

Wirkmechanismus

Target of Action

Fluoroimide, also known as fluoromide, is a synthetic compound that was primarily used as a multi-use foliar fungicide . It was mainly used to control a range of common fruit diseases . The primary targets of fluoroimide are the spores of the fungi causing these diseases .

Mode of Action

Fluoroimide exhibits both protective and curative activity, and its primary mode of action is the inhibition of spore germination . This means that fluoroimide prevents the spores of the fungi from developing into mature fungi, thereby stopping the spread of the fungal disease.

Biochemical Pathways

It is known that fluoroimide interferes with the normal life cycle of fungi by inhibiting spore germination . This disruption in the life cycle of the fungi prevents them from spreading and causing further damage.

Pharmacokinetics

It is known that fluoroimide was applied topically as a foliar spray, suggesting that it was likely absorbed directly through the leaves of the plants . The impact of these properties on the bioavailability of fluoroimide is currently unknown.

Result of Action

The primary result of fluoroimide’s action is the prevention of fungal diseases in various crops. By inhibiting spore germination, fluoroimide stops the spread of the fungi, thereby protecting the plants from disease . This leads to healthier plants and potentially higher crop yields.

Action Environment

The efficacy and stability of fluoroimide can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the effectiveness of fluoroimide . Additionally, temperature and humidity may also play a role in the stability and efficacy of fluoroimide . .

Biochemische Analyse

Biochemical Properties

Fluoroimide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in fungal and pest metabolism. It inhibits key enzymes in the metabolic pathways of these organisms, leading to their death. Fluoroimide interacts with enzymes such as cytochrome P450 monooxygenases, which are crucial for detoxification processes in fungi and pests .

Cellular Effects

Fluoroimide affects various types of cells by disrupting cellular processes. In fungal cells, it inhibits the synthesis of essential sterols, leading to cell membrane instability and cell death. In pest cells, Fluoroimide interferes with neurotransmitter function, causing paralysis and death. These effects are mediated through the inhibition of specific enzymes and disruption of cell signaling pathways .

Molecular Mechanism

At the molecular level, Fluoroimide exerts its effects by binding to the active sites of target enzymes, inhibiting their activity. This binding prevents the normal substrate from accessing the enzyme, leading to a buildup of toxic intermediates and eventual cell death. Fluoroimide also affects gene expression by altering the transcription of genes involved in detoxification and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluoroimide change over time. Initially, it exhibits high stability and potency, effectively inhibiting target enzymes. Over time, Fluoroimide may degrade, reducing its efficacy. Long-term exposure to Fluoroimide can lead to adaptive responses in cells, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of Fluoroimide vary with different dosages in animal models. At low doses, it effectively controls fungal and pest populations without causing significant toxicity. At high doses, Fluoroimide can cause adverse effects, including liver and kidney damage, due to its interaction with mammalian detoxification enzymes. Threshold effects are observed, where a certain dosage is required to achieve the desired pesticidal effect .

Metabolic Pathways

Fluoroimide is involved in several metabolic pathways, including those related to detoxification and stress response. It interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which are involved in the metabolism and excretion of xenobiotics. Fluoroimide affects metabolic flux by inhibiting key enzymes, leading to an accumulation of toxic intermediates .

Transport and Distribution

Within cells and tissues, Fluoroimide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Fluoroimide’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

Fluoroimide’s subcellular localization affects its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and energy metabolism. Post-translational modifications, such as phosphorylation, may direct Fluoroimide to specific compartments within the cell .

Vorbereitungsmethoden

Fluoroimide is typically synthesized by reacting ferrous fluoride with ferrous iron at high temperatures. This process is complex and requires strict operational control to ensure safety and efficiency. The preparation involves maintaining an inert atmosphere and using appropriate personal protective equipment such as gloves, glasses, and protective clothing .

Analyse Chemischer Reaktionen

Fluoroimide undergoes various types of chemical reactions, including:

Fluoroacylation Reactions: Fluoroimide is used as a fluorinating reagent in fluoroacylation reactions, where it introduces fluorine atoms into organic compounds.

Oxidation Reactions: It acts as an oxidizing agent in organic synthesis.

Substitution Reactions: Fluoroimide can participate in substitution reactions, particularly in the synthesis of acid chlorides or amides.

Common reagents and conditions used in these reactions include high temperatures and the presence of oxidants or combustibles. Major products formed from these reactions include fluorinated organic compounds and acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Fluoroimide is unique due to its structural similarity to hydrogen fluoride and its ability to act as both a fluorinating and oxidizing agent. Similar compounds include:

Hydrogen Fluoride: Shares similar chemical properties but differs in its structural composition.

Other Maleimides: Such as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, which also exhibit fluorinating properties.

Fluoroimide stands out due to its specific applications in organic synthesis and its dual role as a fluorinating and oxidizing agent.

Eigenschaften

IUPAC Name |

3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENDKRRWFURRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058092 | |

| Record name | Fluoroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41205-21-4 | |

| Record name | Fluoroimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41205-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)

![carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1207346.png)